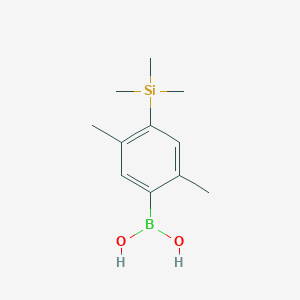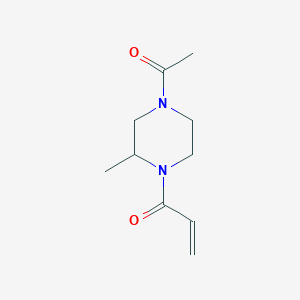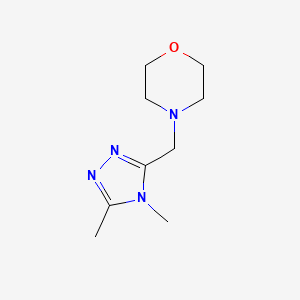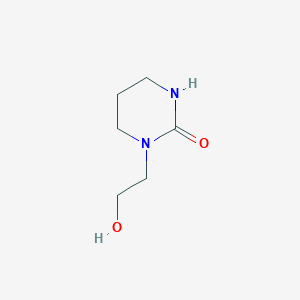
N-(2,3-dichlorophenyl)-2-(3-(2-methoxyphenyl)-2-oxoimidazolidin-1-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,3-dichlorophenyl)-2-(3-(2-methoxyphenyl)-2-oxoimidazolidin-1-yl)acetamide, also known as DCPA, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields such as agriculture, medicine, and environmental science.
Método De Síntesis Detallado
Design of the Synthesis Pathway
The synthesis pathway for N-(2,3-dichlorophenyl)-2-(3-(2-methoxyphenyl)-2-oxoimidazolidin-1-yl)acetamide involves the reaction of 2-(3-(2-methoxyphenyl)-2-oxoimidazolidin-1-yl)acetic acid with 2,3-dichloroaniline in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting intermediate is then treated with acetic anhydride to form the final product.
Starting Materials
2-(3-(2-methoxyphenyl)-2-oxoimidazolidin-1-yl)acetic acid, 2,3-dichloroaniline, N,N'-dicyclohexylcarbodiimide (DCC), 4-dimethylaminopyridine (DMAP), acetic anhydride
Reaction
Step 1: Dissolve 2-(3-(2-methoxyphenyl)-2-oxoimidazolidin-1-yl)acetic acid (1.0 equiv) and 2,3-dichloroaniline (1.2 equiv) in dry dichloromethane under nitrogen atmosphere., Step 2: Add N,N'-dicyclohexylcarbodiimide (DCC) (1.2 equiv) and 4-dimethylaminopyridine (DMAP) (0.1 equiv) to the reaction mixture and stir at room temperature for 24 hours., Step 3: Filter the reaction mixture to remove the dicyclohexylurea byproduct and concentrate the filtrate under reduced pressure., Step 4: Dissolve the resulting intermediate in dry dichloromethane and add acetic anhydride (1.2 equiv) dropwise with stirring at room temperature for 6 hours., Step 5: Quench the reaction by adding water and extract the product with dichloromethane., Step 6: Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the final product.
Mecanismo De Acción
The mechanism of action of N-(2,3-dichlorophenyl)-2-(3-(2-methoxyphenyl)-2-oxoimidazolidin-1-yl)acetamide is not fully understood, but it is believed to act by inhibiting the activity of enzymes involved in various biological processes such as cell division, DNA replication, and protein synthesis. N-(2,3-dichlorophenyl)-2-(3-(2-methoxyphenyl)-2-oxoimidazolidin-1-yl)acetamide has also been shown to induce oxidative stress and DNA damage, leading to cell death.
Efectos Bioquímicos Y Fisiológicos
N-(2,3-dichlorophenyl)-2-(3-(2-methoxyphenyl)-2-oxoimidazolidin-1-yl)acetamide has been found to have both biochemical and physiological effects on living organisms. In plants, N-(2,3-dichlorophenyl)-2-(3-(2-methoxyphenyl)-2-oxoimidazolidin-1-yl)acetamide inhibits the activity of enzymes involved in the biosynthesis of chlorophyll, leading to chlorosis and plant death. In animals, N-(2,3-dichlorophenyl)-2-(3-(2-methoxyphenyl)-2-oxoimidazolidin-1-yl)acetamide has been shown to affect the liver and kidney function, as well as induce oxidative stress and DNA damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2,3-dichlorophenyl)-2-(3-(2-methoxyphenyl)-2-oxoimidazolidin-1-yl)acetamide has several advantages for lab experiments, including its high purity, stability, and ease of synthesis. However, N-(2,3-dichlorophenyl)-2-(3-(2-methoxyphenyl)-2-oxoimidazolidin-1-yl)acetamide also has limitations, such as its potential toxicity to living organisms and its limited solubility in water, which can affect its efficacy in certain applications.
Direcciones Futuras
There are several future directions for research on N-(2,3-dichlorophenyl)-2-(3-(2-methoxyphenyl)-2-oxoimidazolidin-1-yl)acetamide, including its potential applications in nanotechnology, as a biosensor, and as a drug delivery agent. N-(2,3-dichlorophenyl)-2-(3-(2-methoxyphenyl)-2-oxoimidazolidin-1-yl)acetamide has also been studied for its potential use in combination with other compounds to enhance its efficacy and reduce its toxicity. Additionally, further research is needed to fully understand the mechanism of action of N-(2,3-dichlorophenyl)-2-(3-(2-methoxyphenyl)-2-oxoimidazolidin-1-yl)acetamide and its effects on living organisms.
In conclusion, N-(2,3-dichlorophenyl)-2-(3-(2-methoxyphenyl)-2-oxoimidazolidin-1-yl)acetamide is a synthetic compound that has potential applications in various fields such as agriculture, medicine, and environmental science. Its synthesis method has been optimized to produce high yields of N-(2,3-dichlorophenyl)-2-(3-(2-methoxyphenyl)-2-oxoimidazolidin-1-yl)acetamide with high purity. N-(2,3-dichlorophenyl)-2-(3-(2-methoxyphenyl)-2-oxoimidazolidin-1-yl)acetamide has been extensively studied for its potential applications and its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed. Further research is needed to fully understand the potential of N-(2,3-dichlorophenyl)-2-(3-(2-methoxyphenyl)-2-oxoimidazolidin-1-yl)acetamide in various applications.
Aplicaciones Científicas De Investigación
N-(2,3-dichlorophenyl)-2-(3-(2-methoxyphenyl)-2-oxoimidazolidin-1-yl)acetamide has been extensively studied for its potential applications in agriculture as a herbicide, in medicine as an anti-cancer agent, and in environmental science as a water treatment agent. In agriculture, N-(2,3-dichlorophenyl)-2-(3-(2-methoxyphenyl)-2-oxoimidazolidin-1-yl)acetamide has been shown to effectively control weeds in various crops such as peanuts, soybeans, and cotton. In medicine, N-(2,3-dichlorophenyl)-2-(3-(2-methoxyphenyl)-2-oxoimidazolidin-1-yl)acetamide has been found to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. In environmental science, N-(2,3-dichlorophenyl)-2-(3-(2-methoxyphenyl)-2-oxoimidazolidin-1-yl)acetamide has been used as a water treatment agent to remove pollutants such as heavy metals and organic compounds.
Propiedades
IUPAC Name |
N-(2,3-dichlorophenyl)-2-[3-(2-methoxyphenyl)-2-oxoimidazolidin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17Cl2N3O3/c1-26-15-8-3-2-7-14(15)23-10-9-22(18(23)25)11-16(24)21-13-6-4-5-12(19)17(13)20/h2-8H,9-11H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSYGYQOQZDTCPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(C2=O)CC(=O)NC3=C(C(=CC=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17Cl2N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3-dichlorophenyl)-2-[3-(2-methoxyphenyl)-2-oxoimidazolidin-1-yl]acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3-Propyl-1-bicyclo[1.1.1]pentanyl)methanamine](/img/structure/B2785033.png)

![N-[5-(dimethylcarbamoyl)-4-methyl-1,3-thiazol-2-yl]-6-methoxyquinoline-4-carboxamide](/img/structure/B2785036.png)
![3-[Bis(3,3,3-trifluoropropyl)phosphoryl]-1,1,1-trifluoropropane](/img/structure/B2785037.png)
![2-[3-(4-chlorophenyl)sulfonyl-6-ethyl-4-oxoquinolin-1-yl]-N-(4-methylphenyl)acetamide](/img/structure/B2785039.png)





![N-cyclopentyl-8,10-dimethyl-2-propylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidin-4-amine](/img/structure/B2785052.png)


![3-(2-chlorophenyl)-5-methyl-N'-{2-[3-(trifluoromethyl)phenoxy]ethanimidoyl}-4-isoxazolecarbohydrazide](/img/structure/B2785055.png)